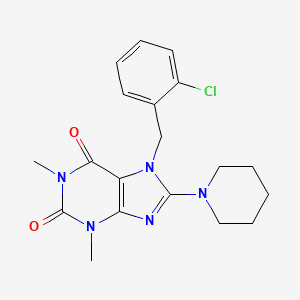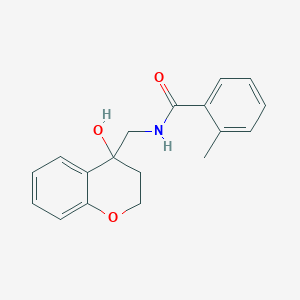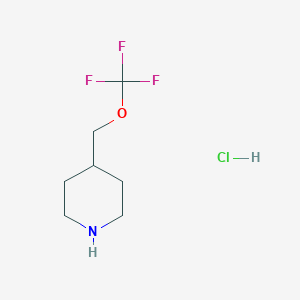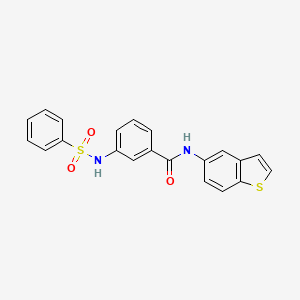
7-(2-chlorobenzyl)-1,3-diméthyl-8-(pipéridin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
WAY-300091 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, WAY-300091 is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has applications in the industry for the development of new materials and chemical processes .
Mécanisme D'action
Target of Action
The primary target of the compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is CDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein that plays a crucial role in cell cycle regulation . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of the cancer cells .
Biochemical Pathways
The inhibition of CDK2 by 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione affects the cell cycle progression pathway . This disruption leads to the arrest of the cell cycle, preventing the cancer cells from dividing and proliferating .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is the significant inhibition of the growth of the examined cell lines . It also induces apoptosis within the cells .
Action Environment
Like all drugs, its action and efficacy can be influenced by various factors such as ph, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
The compound interacts with CDK2/cyclin A2, exerting significant inhibitory activity . This interaction is crucial in its role in biochemical reactions, particularly those related to cell cycle progression .
Cellular Effects
The compound has been shown to significantly inhibit the growth of three examined cell lines: MCF-7, HCT-116, and HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through the inhibition of CDK2, a key enzyme involved in cell cycle progression . This results in altered cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, the compound continues to exert significant inhibitory activity against CDK2, suggesting stability in its biochemical activity
Metabolic Pathways
Given its interaction with CDK2, it is likely involved in pathways related to cell cycle progression .
Analyse Des Réactions Chimiques
WAY-300091 subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions sont spécifiques à la transformation souhaitée. Les principaux produits formés à partir de ces réactions dépendent de la nature des réactifs et des conditions de réaction employées.
Applications de recherche scientifique
WAY-300091 a un large éventail d'applications de recherche scientifique. Il est utilisé en chimie pour étudier les mécanismes de réaction et développer de nouvelles méthodologies de synthèse. En biologie, il est utilisé pour étudier les processus cellulaires et les interactions moléculaires. En médecine, WAY-300091 est exploré pour ses effets thérapeutiques potentiels et comme outil de découverte de médicaments. De plus, il a des applications dans l'industrie pour le développement de nouveaux matériaux et de procédés chimiques .
Mécanisme d'action
Le mécanisme d'action du WAY-300091 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à des protéines cibles ou à des enzymes, modulant ainsi leur activité. Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d'action font l'objet de recherches en cours et peuvent varier en fonction de l'application spécifique .
Comparaison Avec Des Composés Similaires
WAY-300091 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires comprennent ceux ayant des structures moléculaires ou des groupes fonctionnels comparables. La comparaison peut être basée sur divers paramètres tels que la réactivité chimique, l'activité biologique et le potentiel thérapeutique. Parmi les composés similaires, on peut citer WAY-100635, WAY-200070 et WAY-600 .
Méthodes De Préparation
La préparation du WAY-300091 implique des voies de synthèse spécifiques et des conditions de réaction. Les informations détaillées sur les voies de synthèse exactes et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public. Généralement, ces composés sont synthétisés par une série de réactions chimiques impliquant les réactifs et les catalyseurs appropriés dans des conditions contrôlées.
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-3-7-11-24/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNBHILYOOCSAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)



![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2393415.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2393417.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)


![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2393424.png)

![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)
